

discovery and history of 2,4-Dihydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dihydroxy-3-nitropyridine**

Cat. No.: **B116508**

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dihydroxy-3-nitropyridine

This guide provides a comprehensive technical overview of **2,4-dihydroxy-3-nitropyridine** (also known as 3-nitro-2,4-pyridinediol), a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. We will explore its historical context, synthesis protocols, physicochemical properties, and key applications, grounding the discussion in established scientific principles and field-proven insights.

Discovery and Historical Context

The study of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, yielding countless compounds with profound biological and material applications. The emergence of **2,4-dihydroxy-3-nitropyridine** is not marked by a singular discovery event but is rather a product of the systematic exploration of pyridine ring functionalization.

Early research into the reactivity of hydroxypyridines paved the way for understanding their behavior in electrophilic substitution reactions. An important historical milestone in the synthesis of this specific compound is a 1948 publication in the *Recueil des Travaux Chimiques des Pays-Bas*, which described its preparation by reacting 2,4-dihydroxypyridine with nitric acid.^{[1][2]} This work established a foundational method for accessing this molecule. The compound's primary significance, which has driven further process development, lies in its role as a crucial intermediate for the synthesis of adenosine analogs.^{[1][2][3]} These resulting compounds are investigated for treating cardiovascular diseases, including hypertension and myocardial ischemia, as well as for their potential to lower lipid and cholesterol levels.^{[1][3]}

Synthesis and Mechanistic Rationale

The principal route to **2,4-dihydroxy-3-nitropyridine** is the electrophilic nitration of 2,4-dihydroxypyridine. The success of this synthesis hinges on precise control over reaction conditions to ensure high yield and purity while mitigating risks associated with exothermic reactions.

Core Synthesis Protocol: Nitration of 2,4-Dihydroxypyridine

This protocol represents a robust and widely adopted method for the laboratory-scale and industrial preparation of the title compound.

Experimental Protocol:

- **Reaction Vessel Preparation:** A multi-necked flask, equipped with a mechanical stirrer, a thermometer, and a dropping funnel, is charged with concentrated sulfuric acid and cooled to a temperature between 0-10°C in an ice-water bath.
- **Substrate Addition:** 2,4-Dihydroxypyridine is added portion-wise to the cooled, stirring sulfuric acid, ensuring the temperature remains controlled. The mixture is stirred for approximately 40 minutes at room temperature after the addition is complete.^[4]
- **Preparation of Nitrating Agent:** A nitrating mixture is prepared, typically consisting of fuming nitric acid or a mixture of nitric and sulfuric acids.^{[4][5]}
- **Nitration Step:** The reaction mixture is cooled again to below 5°C.^[4] The nitrating agent is then added dropwise via the dropping funnel over a period of approximately one hour, maintaining the low temperature throughout the addition.
- **Reaction Quenching and Product Isolation:** Upon completion, the reaction mixture is slowly poured into a vessel containing crushed ice and cold water, ensuring the quench temperature does not rise significantly.^[4] This causes the product to precipitate out of the acidic solution.
- **Purification:** The resulting solid suspension is stirred for several hours. The crude product is collected by filtration, washed thoroughly with cold water to remove residual acid, and dried.

under vacuum to yield **2,4-dihydroxy-3-nitropyridine**.[\[1\]](#)[\[4\]](#)

Causality Behind Experimental Choices:

- **Sulfuric Acid as Solvent:** Concentrated sulfuric acid serves two critical functions. First, it acts as a protonating agent, activating the nitric acid to form the potent electrophile, the nitronium ion (NO_2^+). Second, it serves as a non-nucleophilic solvent that can effectively dissolve the starting material and manage the reaction's heat profile.
- **Strict Temperature Control:** The nitration of an activated ring system like 2,4-dihydroxypyridine is a highly exothermic process. Maintaining a temperature below 5°C is paramount to prevent runaway reactions and the formation of undesired byproducts from over-nitration or decomposition.[\[4\]](#)
- **Quenching in Ice-Water:** Pouring the highly acidic reaction mixture into a large volume of ice-water serves to dilute the acid and dissipate heat rapidly. The low solubility of the nitrated product in the cold, aqueous acidic medium leads to its effective precipitation and isolation.

Synthesis Workflow Diagram

Caption: Workflow for the Synthesis of **2,4-Dihydroxy-3-nitropyridine**

Physicochemical and Structural Data

The structural characteristics of **2,4-dihydroxy-3-nitropyridine**, featuring both hydrogen bond donors (-OH) and acceptors (-OH, -NO₂), define its physical properties and reactivity.

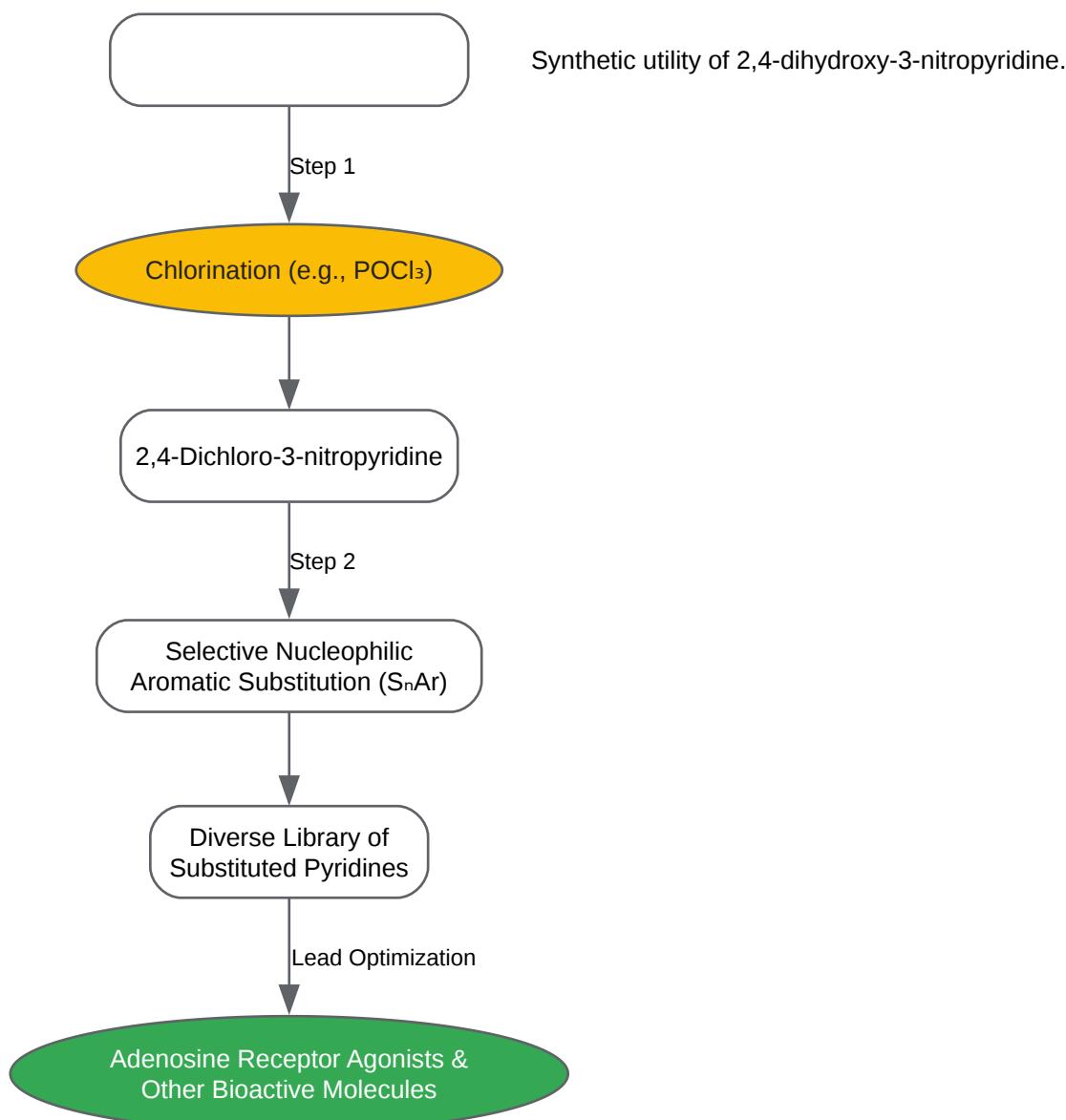
Table 1: Core Physicochemical Properties

Property	Data	Source(s)
Molecular Formula	C ₅ H ₄ N ₂ O ₄	[1] [4]
Molecular Weight	156.10 g/mol	[1] [4]
Appearance	Light yellow to yellow crystalline powder	[4]
Melting Point	~265°C (with decomposition)	[4]
Synonyms	3-Nitro-2,4-pyridinediol, 4-Hydroxy-3-nitro-2-pyridone	
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane	[6]

Spectroscopic Data:

- ¹H NMR (DMSO-d₆): Signals are observed around δ 12.42 (br s, 1H), 11.87 (s, 1H), 7.42 (d, J=7.0 Hz, 1H), and 6.00 (d, J=7.2 Hz, 1H).[\[4\]](#)
- ¹³C NMR (DMSO-d₆): Resonances appear at approximately δ 161.3, 156.9, 138.8, 128.2, and 98.7 ppm.[\[4\]](#)
- Infrared (IR): Characteristic peaks include absorptions for O-H (~3195 cm⁻¹) and C=O (~1689 cm⁻¹) stretching.[\[1\]](#)
- Mass Spectrometry (MS): The expected molecular ion peak (M+H)⁺ is observed at m/z 157. [\[1\]](#)[\[4\]](#)

Applications in Drug Development and Chemical Synthesis


2,4-Dihydroxy-3-nitropyridine is not typically an end-product but rather a versatile building block for more complex molecules.

- Intermediate for Cardiovascular Drugs: Its most prominent application is as a precursor in the synthesis of adenosine receptor agonists. These compounds are explored for their

therapeutic potential in managing hypertension and protecting cardiac tissue from ischemic damage.[1][2]

- Precursor to Halogenated Pyridines: The dihydroxy functionality can be readily converted to dichloro groups. For instance, reaction with phosphorus oxychloride (POCl_3) yields 2,4-dichloro-3-nitropyridine.[1][2] This dichloro derivative is a highly valuable intermediate itself, as the chlorine atoms can be selectively displaced in subsequent nucleophilic aromatic substitution reactions to build molecular complexity.

Logical Flow in Medicinal Chemistry Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **2,4-dihydroxy-3-nitropyridine**.

Safety, Handling, and Toxicology

Proper handling of **2,4-dihydroxy-3-nitropyridine** is essential due to its chemical nature and potential hazards.

- Primary Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation, and may cause respiratory irritation.[4][7][8]
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
- Thermal Instability: A critical safety consideration is its thermal instability near the melting point. Differential Scanning Calorimetry has shown a large exothermic reaction at the onset of melting (~262°C).[1] Therefore, it is strongly recommended not to heat this substance to within 100°C of its melting point to avoid the risk of uncontrolled decomposition.[1]
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion and Future Directions

2,4-Dihydroxy-3-nitropyridine is a foundational building block in modern synthetic chemistry, valued for its straightforward preparation and versatile reactivity. Its established role as an intermediate in the synthesis of potential cardiovascular drugs underscores its importance to the pharmaceutical industry. Future research will likely continue to leverage this molecule's unique functionality to create novel scaffolds for drug discovery programs targeting a range of diseases. Furthermore, its potential use in creating coordination polymers or functional materials remains an area ripe for exploration. The continued application of this intermediate will depend on the development of even more efficient and sustainable synthetic processes and the innovative derivatization of its reactive sites.

References

- Source: Google Patents (EP0909270B1)
- Source: Google Patents (US6307054B1)

- Title: 3-Nitro-2(1H)-pyridinone Source: PubChem (CID 22793) URL:[Link]
- Source: Google Patents (CN103664757A)
- Title: Preparation method of 3-hydroxy-2-nitropyridine Source: P
- Source: Google Patents (WO2010089773A2)
- Title: A Two-Step Continuous Flow Synthesis of 4-Nitropyridine Source: ResearchG
- Title: **2,4-Dihydroxy-3-nitropyridine** Source: BioCrick URL:[Link]
- Title: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Deriv
- Title: Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents Source: Der Pharma Chemica URL:[Link]
- Title: Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
- Title: Synthesis and Biological Activity of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors Source: ResearchG
- Title: Double nitration of 4-hydroxypyridine Source: ResearchG
- Title: Pyridine synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid Source: ResearchG
- Title: Studies on the toxicity of 2-(4,4'-diacetoxydiphenylmethyl)pyridine Source: PubMed URL:[Link]
- Title: ATSDR Pyridine Tox Profile Source: Agency for Toxic Substances and Disease Registry URL:[Link]
- Title: Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide Source: OC-Praktikum (University of Regensburg) URL:[Link]
- Title: Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide Source: Russian Journal of Hygiene and Sanit
- Title: Synthesis of 4-nitropyridine Source: PrepChem.com URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3- nitropyridine - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. 2,4-Dihydroxy-3-nitropyridine | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [discovery and history of 2,4-Dihydroxy-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116508#discovery-and-history-of-2-4-dihydroxy-3-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com